2,2-Difluoro-2-(4-methylphenyl)acetonitrile
Overview
Description
2,2-Difluoro-2-(4-methylphenyl)acetonitrile is an organic compound characterized by the presence of two fluorine atoms and a nitrile group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-methylbenzyl chloride with difluorocarbene, generated from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na, under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile.
Industrial Production Methods
Industrial production of 2,2-Difluoro-2-(4-methylphenyl)acetonitrile may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines.
Addition Reactions: The difluoromethyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include difluoromethylated aromatic compounds, amides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-2-(4-methylphenyl)acetonitrile has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Drug Development: The compound’s unique structural features make it a valuable intermediate in the development of pharmaceuticals.
Materials Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-methylphenyl)acetonitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethyl group can stabilize negative charges, making the compound reactive towards electrophiles. The nitrile group can participate in nucleophilic addition reactions, forming various derivatives.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzonitrile: Similar in structure but with different substitution patterns on the aromatic ring.
2,2-Difluoro-2-phenylacetonitrile: Lacks the methyl group on the aromatic ring, leading to different reactivity and applications.
Uniqueness
2,2-Difluoro-2-(4-methylphenyl)acetonitrile is unique due to the presence of both a difluoromethyl group and a nitrile group attached to a 4-methylphenyl ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,2-difluoro-2-(4-methylphenyl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-7-2-4-8(5-3-7)9(10,11)6-12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVTDVBWGZPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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